

# The Discovery and Development of Cyclizine as an Antiemetic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth exploration of the historical development and discovery of cyclizine, a first-generation antihistamine that has been a mainstay in the management of nausea and vomiting for over seven decades. We delve into the serendipitous discovery of its antiemetic properties, its mechanism of action targeting key signaling pathways in the central nervous system, and its pharmacokinetic profile. This guide summarizes quantitative data on receptor binding affinities and pharmacokinetics in structured tables, outlines the probable experimental protocols of the era that established its efficacy, and provides visualizations of the emetic signaling pathways and a representative mid-20th century antiemetic drug discovery workflow.

## **Historical Development and Discovery**

Cyclizine was first synthesized in 1947 by the American division of the pharmaceutical company Burroughs Wellcome, which is now part of GlaxoSmithKline.[1] The initial research was focused on developing new antihistamines for the treatment of allergic reactions.[1] The discovery of cyclizine's potent antiemetic effects was a serendipitous finding during these investigations.

The early to mid-1950s saw the first clinical evidence of cyclizine's efficacy in preventing and treating motion sickness. Studies conducted on military personnel during sea and air travel



demonstrated its superiority over placebo in reducing the incidence of nausea and vomiting.[2] One notable, albeit non-randomized, study in 1955 reported a reduction in postoperative nausea and vomiting (PONV) from 27% to 21% in 3000 patients who received cyclizine prophylactically.[1] Its effectiveness and relatively good tolerability led to its widespread adoption for the management of nausea and vomiting from various etiologies, including motion sickness, postoperative recovery, and vertigo associated with vestibular disorders.[3] Cyclizine's reputation was further solidified when it was selected by NASA for use by astronauts to combat space motion sickness during the Apollo missions.

### **Mechanism of Action**

Cyclizine exerts its antiemetic effects primarily through its antagonist activity at two key receptors in the central nervous system: the histamine H1 receptor and the muscarinic acetylcholine M1-M5 receptors. These receptors are highly expressed in the brainstem regions that control the emetic reflex: the chemoreceptor trigger zone (CTZ) and the vestibular nuclei.

- Histamine H1 Receptor Blockade: The vestibular system, which plays a crucial role in motion sickness, has a high density of H1 receptors. By blocking these receptors, cyclizine reduces the excitatory signals sent from the vestibular apparatus to the vomiting center in the brainstem in response to motion.
- Muscarinic Receptor Blockade: The CTZ, a key site for detecting emetic substances in the blood, and the vomiting center itself are rich in muscarinic receptors. Cyclizine's anticholinergic properties, through the blockade of these receptors, are thought to contribute significantly to its broad antiemetic activity against various stimuli.

The dual antagonism of H1 and muscarinic receptors makes cyclizine effective against nausea and vomiting triggered by both motion-related and chemical stimuli.

## Quantitative Pharmacological Data Receptor Binding Affinities

The affinity of cyclizine for its primary targets has been quantified in various binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher affinity.



| Receptor<br>Subtype       | Species | Kı (nM) | pKı / pIC50               | Reference |
|---------------------------|---------|---------|---------------------------|-----------|
| Histamine H <sub>1</sub>  | Human   | 4.44    | -                         |           |
| Muscarinic M <sub>1</sub> | Human   | -       | 6.17 (pIC <sub>50</sub> ) |           |
| Muscarinic M <sub>2</sub> | Human   | 412     | 6.39 (pK <sub>i</sub> )   |           |
| Muscarinic M₃             | Human   | -       | < 5                       |           |
| Muscarinic M <sub>4</sub> | Human   | -       | 5.89 (pIC <sub>50</sub> ) |           |
| Muscarinic M₅             | Human   | -       | < 5                       |           |

Note:  $pK_i$  and  $pIC_{50}$  are the negative logarithms of the  $K_i$  and  $IC_{50}$  values, respectively. A higher value indicates greater affinity.

#### **Pharmacokinetic Parameters**

The pharmacokinetic profile of cyclizine has been characterized in healthy volunteers.

| Parameter                          | Value                              | Unit  | Study<br>Population | Reference |
|------------------------------------|------------------------------------|-------|---------------------|-----------|
| C <sub>max</sub> (50 mg oral dose) | 70                                 | ng/mL | Healthy adults      |           |
| T <sub>max</sub> (50 mg oral dose) | 2                                  | hours | Healthy adults      |           |
| Elimination Half-<br>life (t1/2)   | ~20                                | hours | Healthy adults      |           |
| Metabolism                         | N-demethylation<br>to norcyclizine | -     | -                   | _         |

## **Key Experimental Protocols of the Era**

While detailed protocols from the original 1950s studies are not readily available in modern databases, based on the scientific literature of the time, the methodologies for evaluating



antiemetics would have likely followed these general principles:

### Motion Sickness Studies (e.g., Seasickness Trials)

- Study Design: Double-blind, placebo-controlled trials were the gold standard.
- Participants: Typically involved military personnel or other groups of individuals known to be susceptible to motion sickness and traveling by sea or air.
- Intervention: Participants would be randomly assigned to receive either cyclizine (e.g., 50 mg) or a placebo (e.g., a lactose tablet) a specified time before the journey (e.g., 1-2 hours).
- Motion Exposure: The "challenge" was the natural motion of the ship or aircraft during a
  journey of a defined duration.
- Outcome Measures: The primary outcome was the incidence of vomiting. Secondary
  outcomes would include the incidence and severity of nausea, recorded by observers or
  through participant diaries. The number of "vomiting episodes" per person or the proportion
  of participants remaining symptom-free would be key data points.

### Postoperative Nausea and Vomiting (PONV) Studies

- Study Design: Randomized, double-blind, placebo-controlled trials.
- Participants: Surgical patients undergoing procedures known to have a moderate to high incidence of PONV.
- Intervention: Cyclizine (e.g., 50 mg) or a placebo administered parenterally (intramuscularly or intravenously) either before, during, or immediately after surgery.
- Outcome Measures: The incidence of nausea and vomiting in the postoperative period (typically the first 24-48 hours) would be the primary endpoint. The need for "rescue" antiemetic medication would also be a key measure of efficacy. Data would be collected by nursing staff at regular intervals.

# Signaling Pathways and Experimental Workflow Visualizations



### **Signaling Pathways in Emesis**

The following diagrams illustrate the key signaling pathways involved in the emetic reflex and the points of intervention for cyclizine.



Click to download full resolution via product page

Figure 1: Mechanism of action of cyclizine in the emetic pathways.

## Representative 1950s Antiemetic Drug Discovery Workflow

The following diagram illustrates a plausible workflow for the discovery and initial testing of an antiemetic drug like cyclizine in the mid-20th century.





Click to download full resolution via product page

Figure 2: A representative workflow for antiemetic drug development in the 1950s.



### Conclusion

The discovery of cyclizine's antiemetic properties is a classic example of serendipity in drug development. Its enduring use for over 70 years is a testament to its efficacy and relatively favorable safety profile for short-term use. By targeting the histamine H1 and muscarinic receptors in the key emetic centers of the brain, cyclizine provides effective relief from nausea and vomiting arising from a variety of causes. This technical guide has provided a comprehensive overview of the historical development, mechanism of action, and pharmacological properties of cyclizine, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research into the nuanced interactions of cyclizine with different receptor subtypes and its potential for new therapeutic applications continues to be an area of interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. History of postoperative nausea and vomiting (Chapter 1) Postoperative Nausea and Vomiting [cambridge.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. History of the development of antiemetic guidelines at Mayo Clinic Rochester PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Cyclizine as an Antiemetic: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209506#historical-development-and-discovery-of-cyclizine-as-an-antiemetic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com